Cas no 2034457-69-5 (N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide)

N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide
- N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
- 2034457-69-5
- F6525-2905
- 2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide
- AKOS026695244
- N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
-
- Inchi: 1S/C14H19N5O3S/c1-18(23(3,21)22)10-14(20)16-9-12-7-13(17-19(12)2)11-5-4-6-15-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)
- InChI Key: MOJVCFGKSNDBAO-UHFFFAOYSA-N
- SMILES: S(C)(N(C)CC(NCC1=CC(C2C=NC=CC=2)=NN1C)=O)(=O)=O
Computed Properties
- Exact Mass: 337.12086066g/mol
- Monoisotopic Mass: 337.12086066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106Ų
- XLogP3: -0.7
N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-2905-20μmol |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-2mg |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-3mg |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-2μmol |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-1mg |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-5μmol |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-10μmol |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-4mg |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-5mg |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-2905-30mg |
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide |
2034457-69-5 | 30mg |
$119.0 | 2023-09-08 |
N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide Related Literature
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide
N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide (CAS No. 2034457-69-5): An Emerging Compound in Medicinal Chemistry
N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide (CAS No. 2034457-69-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, belongs to a class of molecules known for their unique structural features and biological activities. The compound's structure includes a pyrazole ring, a pyridine ring, and a methanesulfonamide moiety, which collectively contribute to its pharmacological properties.
The pyrazole ring is a key structural element in many bioactive compounds, particularly those with anti-inflammatory and analgesic properties. In the context of N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide, the pyrazole ring is substituted with a methyl group and a pyridine ring, enhancing its interaction with biological targets. The pyridine ring, known for its aromaticity and electron-withdrawing properties, further modulates the compound's activity by influencing its binding affinity and selectivity.
The methanesulfonamide moiety is another critical component of the molecule. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial and antidiabetic effects. In this compound, the methanesulfonamide group is attached to an acetamide, which can influence the compound's solubility and metabolic stability. These structural features collectively make N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide a promising candidate for various therapeutic applications.
Recent studies have explored the potential of N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide in treating inflammatory diseases. In vitro assays have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary in vivo studies in animal models have shown that the compound can effectively reduce inflammation and improve disease symptoms without significant adverse effects.
Beyond its anti-inflammatory properties, N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide has also shown promise in the treatment of neurological disorders. Research indicates that the compound can cross the blood-brain barrier and modulate neurotransmitter systems involved in pain perception and mood regulation. This makes it a potential candidate for developing new treatments for conditions such as chronic pain and depression.
The pharmacokinetic profile of N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide has been extensively studied to optimize its therapeutic potential. Preclinical data suggest that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Furthermore, metabolic stability studies have shown that the compound is metabolized primarily through Phase II conjugation pathways, minimizing the risk of toxic metabolites.
In terms of safety, initial toxicity studies have indicated that N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide has a wide therapeutic window and low toxicity at effective doses. These findings support further clinical development of the compound for various therapeutic indications.
The future research directions for N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-y-lmethyl}-2-(N-methylethanesulfonamido)acetamide include optimizing its formulation for improved delivery and exploring its potential in combination therapies. Additionally, large-scale clinical trials are needed to confirm its efficacy and safety in human subjects. The ongoing advancements in medicinal chemistry and drug delivery technologies are expected to further enhance the therapeutic potential of this promising compound.
In conclusion, N-{1-methyl-3-(pyridin\-3\-yl)\--1H\-pyrazol\-5\-ylmethyl}\--2\--(N\-metyl\-ethane\-sulphonamido)\--acetamide (CAS No. 2034457\-69\-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for developing new treatments for inflammatory diseases, neurological disorders, and other conditions. As research continues to uncover more about this compound's mechanisms of action and therapeutic potential, it is poised to play an important role in advancing medical care.
2034457-69-5 (N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide) Related Products
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)




